Cas no 1806773-10-3 (2,4-Dibromo-6-(difluoromethyl)pyridine)
2,4-Dibromo-6-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dibromo-6-(difluoromethyl)pyridine
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- Inchi: 1S/C6H3Br2F2N/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2,6H
- InChI Key: HUNCLCRXXXYOQA-UHFFFAOYSA-N
- SMILES: BrC1C=C(N=C(C(F)F)C=1)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Topological Polar Surface Area: 12.9
2,4-Dibromo-6-(difluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023022962-250mg |
2,4-Dibromo-6-(difluoromethyl)pyridine |
1806773-10-3 | 97% | 250mg |
$748.00 | 2022-03-31 | |
| Alichem | A023022962-500mg |
2,4-Dibromo-6-(difluoromethyl)pyridine |
1806773-10-3 | 97% | 500mg |
$999.60 | 2022-03-31 | |
| Alichem | A023022962-1g |
2,4-Dibromo-6-(difluoromethyl)pyridine |
1806773-10-3 | 97% | 1g |
$1,831.20 | 2022-03-31 |
2,4-Dibromo-6-(difluoromethyl)pyridine Suppliers
2,4-Dibromo-6-(difluoromethyl)pyridine Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2,4-Dibromo-6-(difluoromethyl)pyridine
2,4-Dibromo-6-(difluoromethyl)pyridine: A Comprehensive Overview
2,4-Dibromo-6-(difluoromethyl)pyridine, with the CAS number 1806773-10-3, is a highly specialized organic compound that has garnered significant attention in various scientific and industrial domains. This compound belongs to the class of pyridines, which are aromatic heterocyclic compounds with a nitrogen atom in the ring. The presence of bromine and difluoromethyl substituents on the pyridine ring imparts unique chemical properties, making it a valuable molecule in research and development.
The structure of 2,4-Dibromo-6-(difluoromethyl)pyridine consists of a pyridine ring with bromine atoms at positions 2 and 4, and a difluoromethyl group at position 6. This substitution pattern not only enhances the stability of the molecule but also contributes to its reactivity in various chemical reactions. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, particularly in the pharmaceutical and agrochemical industries.
In terms of chemical synthesis, 2,4-Dibromo-6-(difluoromethyl)pyridine can be prepared through a variety of methods. One common approach involves the bromination of pyridine derivatives followed by substitution reactions to introduce the difluoromethyl group. The choice of synthetic pathway depends on the desired purity and scalability of the process. Researchers have also explored green chemistry approaches to minimize environmental impact during its production.
The physical properties of this compound are critical for its applications. It has a melting point of approximately 150°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in organic synthesis reactions where precise control over solubility is essential.
2,4-Dibromo-6-(difluoromethyl)pyridine has found applications in several areas. In the pharmaceutical sector, it serves as an intermediate in the synthesis of drugs targeting various diseases. For instance, recent studies have demonstrated its role in developing compounds with anti-inflammatory and anticancer properties. Its ability to act as a precursor for bioisosteric replacements has further expanded its utility in drug design.
In agrochemistry, this compound is being investigated for its potential as a component in pesticides and herbicides. The bromine substituents contribute to its stability against metabolic degradation, while the difluoromethyl group enhances its bioactivity. Field trials have shown promising results in controlling plant pathogens without adverse effects on non-target organisms.
The environmental impact of 2,4-Dibromo-6-(difluoromethyl)pyridine has also been a focus of recent research. Studies indicate that it degrades under specific environmental conditions, reducing its persistence in ecosystems. However, further investigations are required to fully understand its long-term effects on soil microbiota and aquatic life.
In conclusion, 2,4-Dibromo-6-(difluoromethyl)pyridine is a versatile compound with significant potential across multiple industries. Its unique chemical properties and synthetic flexibility make it an invaluable tool for researchers and developers alike. As ongoing studies continue to uncover new applications and improve synthesis methods, this compound is poised to play an even greater role in advancing scientific and technological frontiers.
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